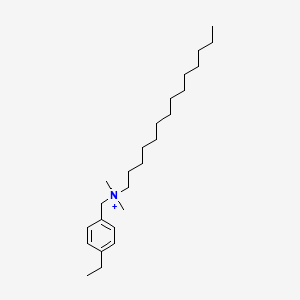

Dimethyl ethylbenzyl myristyl ammonium

Description

Properties

CAS No. |

2241747-26-0 |

|---|---|

Molecular Formula |

C25H46N+ |

Molecular Weight |

360.6 g/mol |

IUPAC Name |

(4-ethylphenyl)methyl-dimethyl-tetradecylazanium |

InChI |

InChI=1S/C25H46N/c1-5-7-8-9-10-11-12-13-14-15-16-17-22-26(3,4)23-25-20-18-24(6-2)19-21-25/h18-21H,5-17,22-23H2,1-4H3/q+1 |

InChI Key |

VIQYYWHDEKRNMH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)CC |

Origin of Product |

United States |

Preparation Methods

Conventional Heating Method Using Tertiary Amine and Benzyl Chloride

- Reactants : Myristyl dimethyl tertiary amine and benzyl chloride.

- Solvent : Organic solvents such as propylene glycol, petroleum ether, or sherwood oil (a technical grade organic solvent).

- Reaction Conditions :

- Temperature range: 60–100 °C, commonly around 70–80 °C.

- Reaction time: 4–8 hours under reflux with stirring.

-

- Mix the tertiary amine and organic solvent in a reaction vessel equipped with heating and stirring.

- Add benzyl chloride gradually while maintaining temperature.

- Reflux the mixture for several hours to complete the quaternization.

- After reaction, recover the organic solvent by normal and reduced pressure distillation.

- Cool the residue to 40–50 °C, add water to crystallize the quaternary ammonium salt hydrate.

- Isolate the product by filtration or slicing and drying.

-

- Yields typically range from 90.3% to 91.4%.

- Purity of the product is high, around 98.2% to 98.8%.

- pH of 1% aqueous solution is near neutral (6.5–7.5).

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 | Embodiment 4 | Embodiment 5 |

|---|---|---|---|---|---|

| Reaction kettle volume (L) | 500 | 500 | 1000 | 500 | 1000 |

| Dodecyl dimethyl tertiary amine (kg/mol) | 109.5 / 514 | 109.5 / 514 | 224 / 1052 | 109.5 / 514 | 224 / 1052 |

| Benzyl chloride (kg/mol) | 62 / 490 | 62 / 490 | 128 / 1012 | 65 / 514 | 120 / 949 |

| Organic solvent (kg) | 200 sherwood oil | 200 sherwood oil | 400 normal hexane | 200 sherwood oil | 400 sherwood oil |

| Reaction temperature (°C) | 70 | 80 | 70 | 70 | 80 |

| Reaction time (hours) | 8 | 7 | 8 | 6 | 4 |

| Water addition temperature (°C) | 50 | 40 | 50 | 45 | 50 |

| Water added (kg) | 16.5 | 16.5 | 36 | 16.5 | 33.6 |

| Product weight (kg) | 174.4 | 175.3 | 360.8 | 174.9 | 359.8 |

| pH of 1% aqueous solution | 7.5 | 6.9 | 6.5 | 7.3 | 7.4 |

| Yield (%) | 90.3 | 90.8 | 91.4 | 90.6 | 91.1 |

| Purity (%) | 98.8 | 98.2 | 98.5 | 98.4 | 98.2 |

Note: The above data is adapted from a patent describing industrial preparation of alkyl dimethyl benzyl ammonium chlorides, which includes myristyl derivatives.

Microwave-Assisted Synthesis

- Reactants : Dimethylamine and chloro-tetradecane (myristyl chloride) followed by benzyl chloride.

-

- React dimethylamine with chloro-tetradecane in aqueous solution under microwave irradiation at 120 °C for 2 minutes to form myristyl dimethyl amine.

- Separate and purify the intermediate by rotary evaporation.

- React the purified myristyl dimethyl amine with benzyl chloride in a microwave synthesizer at 80–90 °C for 2 minutes.

- Cool and isolate the quaternary ammonium salt.

- Optional recrystallization with acetone and vacuum drying to improve purity.

- Further purification by precipitation with perchloric acid to obtain the perchlorate salt if needed.

-

- Significantly reduced reaction time (minutes vs. hours).

- Higher productivity (>90%) compared to traditional methods (~75%).

- Reduced use of organic solvents, environmentally friendlier.

- Product is water-soluble and suitable for biocidal applications without extensive purification.

-

- Yield around 93.17%.

- Product is colorless and transparent liquid or solid after purification.

-

- Effective biocide against bacteria such as Escherichia coli and Staphylococcus aureus.

- Algaecidal activity in water treatment.

Solvent Variations and Reaction Optimization

- Organic solvents used include petroleum ether, isopropyl ether, methyl tertiary-butyl ether, normal hexane, cyclohexane, and benzene.

- Solvent choice affects product color, purity, and ease of post-processing.

- Reaction temperature and time are optimized to balance yield and purity.

- Water addition post-reaction facilitates crystallization of the quaternary ammonium salt hydrate.

- Purification steps include solvent recovery, vacuum drying, and recrystallization.

- The quaternization reaction between myristyl dimethyl tertiary amine and benzyl chloride is the fundamental step in preparing dimethyl ethylbenzyl myristyl ammonium.

- Conventional heating methods require several hours at elevated temperatures with organic solvents, yielding high purity products suitable for industrial use.

- Microwave-assisted synthesis dramatically reduces reaction time and solvent usage while maintaining or improving yield and purity.

- The product's purity typically exceeds 98%, with yields around 90–93%.

- Post-synthesis processing includes solvent recovery, crystallization with water, and optional recrystallization or precipitation for further purification.

- The compound's biocidal efficacy is linked to its structural features and purity, making preparation method optimization critical.

The preparation of this compound is well-established through nucleophilic substitution of tertiary amines with benzyl chloride derivatives. Industrial methods favor controlled heating in organic solvents with subsequent crystallization, achieving high purity and yield. Recent advances in microwave-assisted synthesis offer rapid, efficient, and environmentally friendlier alternatives. Selection of solvents, reaction conditions, and purification steps are crucial to obtaining a product with optimal properties for its applications in disinfection and surfactant formulations.

Chemical Reactions Analysis

Types of Reactions

Dimethyl ethylbenzyl myristyl ammonium undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Common substitution reactions involve the replacement of the myristyl group with other alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions typically require the presence of a strong base, such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides and hydroxides.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of various alkyl-substituted ammonium compounds.

Scientific Research Applications

Scientific Research Applications

The compound has been extensively studied for its diverse applications:

- Chemistry : Utilized as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

- Biology : Employed in cell culture studies due to its antimicrobial properties, aiding in the study of microbial growth and inhibition.

- Medicine : Investigated for potential use in disinfectants and antiseptics, particularly in healthcare settings where stringent hygiene standards are required.

- Industry : Commonly used in formulating cleaning agents, detergents, and sanitizers due to its ability to disrupt microbial cell membranes.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that dimethyl ethylbenzyl myristyl ammonium exhibited significant bactericidal activity against various strains of bacteria at higher concentrations, while lower concentrations displayed bacteriostatic effects. This dual action makes it suitable for different applications depending on the required level of microbial control.

- Cell Membrane Disruption : Research has shown that the compound disrupts lipid bilayers, leading to alterations in permeability and potential cytotoxic effects on human cells at high concentrations. This property is critical for its application in disinfectants where rapid microbial kill rates are essential .

- Industrial Applications : In industrial settings, it has been effectively utilized in cleaning products for hospitals and kitchens, showcasing its effectiveness under stringent hygiene conditions.

Mechanism of Action

The antimicrobial activity of dimethyl ethylbenzyl myristyl ammonium is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer, causing increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of gram-positive and gram-negative bacteria .

Comparison with Similar Compounds

Structural Variations and Antimicrobial Efficacy

QACs differ in alkyl chain length, benzyl substituents, and counterions, which influence their solubility, toxicity, and antimicrobial activity.

Table 1: Structural Comparison of Key QACs

Findings :

- Alkyl chain length : Longer chains (C14–C18) enhance lipid membrane disruption in microbes but reduce solubility. Myristyl (C14) balances efficacy and solubility .

- Ethylbenzyl substitution : The ethyl group on the benzyl ring improves interaction with hydrophobic microbial membranes compared to unsubstituted benzyl groups, increasing virucidal activity .

Table 2: Antimicrobial Performance (Log Reduction)

Stability and Formulation Challenges

- Synthesis : Ethylbenzyl QACs require ethylbenzyl chloride, which complicates production compared to benzyl chloride-based analogs (e.g., lauryl dimethyl benzyl ammonium chloride) .

- pH Sensitivity : Myristyl ethylbenzyl QACs remain stable in neutral to slightly acidic conditions but degrade in alkaline environments, limiting use in certain industrial cleaners .

Q & A

Q. What analytical methods are recommended for identifying and quantifying dimethyl ethylbenzyl myristyl ammonium chloride in complex mixtures?

To identify and quantify the compound, researchers should use:

- High-Performance Liquid Chromatography (HPLC) with UV detection, optimized for quaternary ammonium compounds (QACs).

- Liquid Chromatography-Mass Spectrometry (LC-MS) for precise molecular weight confirmation (e.g., average molecular weight 377–384 amu) .

- Reference standards with CAS numbers (e.g., 85409-23-0 or 68956-79-6) to validate retention times and spectral matches .

Q. What standardized protocols exist for evaluating antimicrobial efficacy in experimental settings?

Q. How can researchers mitigate hazards when handling this compound chloride in the lab?

- Refer to Safety Data Sheets (SDS) for hazard classification (e.g., skin/eye irritation risks).

- Use personal protective equipment (PPE) and ensure proper ventilation. Note that some SDS lack comprehensive toxicity data, necessitating conservative handling .

Advanced Research Questions

Q. How do alkyl chain length variations in QACs influence antimicrobial activity and mechanism of action?

- Synthesize homologs (e.g., C12–C18 alkyl chains) and compare minimum inhibitory concentrations (MICs) against S. aureus and E. coli.

- Analyze structure-activity relationships (QSAR) to correlate chain length with membrane disruption efficiency .

- Use molecular dynamics simulations to model interactions with bacterial lipid bilayers .

Q. What experimental strategies resolve contradictions in reported toxicity data for QACs?

- Conduct systematic reviews of existing studies, noting variables like test organisms (e.g., Daphnia magna vs. mammalian cells) and exposure durations .

- Perform comparative toxicity assays under standardized conditions (e.g., OECD Test No. 201/202) to isolate confounding factors .

Q. How can researchers optimize synthetic routes for this compound chloride?

- Explore alkylation reactions using myristyl chloride and dimethyl ethylbenzyl amine under controlled pH (4.0–6.0) .

- Validate purity via ¹H/¹³C NMR and FT-IR spectroscopy , focusing on quaternary nitrogen peaks (~3.1–3.3 ppm) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.